molecular formula C19H23NO2 B2887586 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 847045-68-5

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No. B2887586
M. Wt: 297.398
InChI Key: TUIGMBIXSCHNOY-UHFFFAOYSA-N
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Description

The compound “4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Piperidine rings can undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The chromene moiety can also participate in various reactions, particularly at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Metabolism and Bioactivation

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, a compound related to E7016, undergoes specific metabolic transformations. E7016 is an inhibitor of poly(ADP-ribose) polymerase being developed for anticancer therapy. Its major metabolite undergoes a two-step oxidation process involving dehydrogenation and flavin-containing monooxygenase (FMO) 5 mediated Baeyer-Villiger oxidation. This metabolic pathway is significant for understanding the bioactivation of such compounds in anticancer therapies (Lai et al., 2011).

Synthesis and Biological Activity

The compound is structurally related to 4H-chromene derivatives, which have been synthesized and evaluated for their antioxidant and antibacterial activities. These chromene systems, constructed through Knoevenagel condensation and nucleophilic substitution processes, demonstrate significant biological properties, making them a focus in medicinal chemistry (Subbareddy & Sumathi, 2017).

Anticholinesterase Activity

Another area of research involving similar compounds includes the synthesis of 4H-chromen-4-ones for their potential anticholinesterase activity. Such activities are important in the context of treating diseases like Alzheimer's (Filippova et al., 2019).

Antimicrobial and Anticoagulant Properties

Compounds structurally related to 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one have been synthesized and assessed for their antimicrobial and anticoagulant activities. These studies are crucial for developing new therapeutic agents with multiple functionalities (Zghab et al., 2017).

Crystal Structure Analysis

Investigations into the crystal structure of similar compounds offer insights into molecular interactions and stability, contributing to the design of more effective therapeutic agents (Manolov et al., 2008).

Antimicrobial Agent Development

Research on Zn(II) complexes derived from 4H-chromene Schiff bases showcases the development of novel antimicrobial agents. Such studies are vital for addressing the growing issue of microbial resistance (Yamgar et al., 2014).

Green Synthesis

The green synthesis of 4H-chromenes, using environmentally friendly catalysts and conditions, aligns with sustainable chemistry goals. This approach is significant in reducing the environmental impact of chemical synthesis (Mohammadipour et al., 2020).

Future Directions

The future research directions for this compound could involve further studies to determine its biological activity, potential uses in medicine, and methods for its synthesis .

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-5-7-20(8-6-13)12-16-11-19(21)22-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIGMBIXSCHNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

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